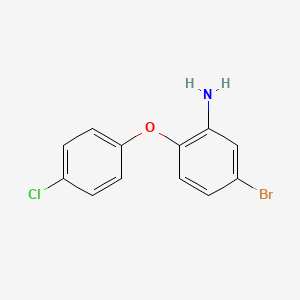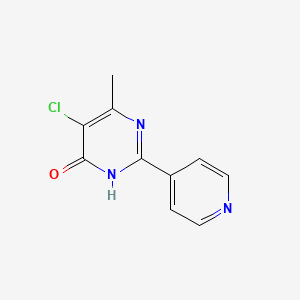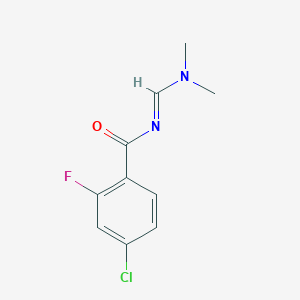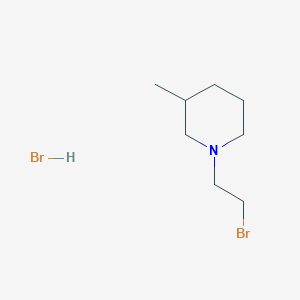
5-Bromo-2-(4-chlorophenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-chlorophenoxy)aniline is a biochemical compound with the molecular formula C12H9BrClNO and a molecular weight of 298.56 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-chlorophenoxy)aniline is represented by the SMILES notation: C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl . This notation provides a way to represent the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Materials Science
Research has demonstrated the utility of compounds structurally related to 5-Bromo-2-(4-chlorophenoxy)aniline in the synthesis of polymeric films with fluorescent properties. Buruianǎ et al. (2005) synthesized o-hydroxy Schiff bases to obtain polymeric films that exhibit photochromic mechanisms and fluorescent properties through an excited state intramolecular proton-transfer process, with the formation of cis- and trans-keto isomers as intermediate compounds (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005). This research underscores the potential of halogenated anilines in developing materials with unique optical properties.
Crystal Engineering and Supramolecular Chemistry
Dey et al. (2003) explored the crystal structures of 4-substituted anilines, including bromo and chloro substituents, to understand their role in crystal engineering. Their findings highlight the supramolecular equivalence of halogen groups in influencing crystal structures, pertinent to the design of new crystalline materials (Dey, Jetti, Boese, & Desiraju, 2003).
Synthetic Chemistry and Drug Design
In synthetic chemistry, compounds akin to 5-Bromo-2-(4-chlorophenoxy)aniline serve as intermediates or reactants in the formation of complex molecules. Patil and Luzzio (2016) described the use of 2-(halomethyl)-4,5-diphenyloxazoles, which share structural similarities with halogenated anilines, in synthesizing a variety of functionalized molecules, illustrating the versatility of such compounds in organic synthesis (Patil & Luzzio, 2016).
Electrochemical Applications
Shahhosseini et al. (2016) conducted a study on the electrochemical synthesis of polymers based on a monomer structurally related to 5-Bromo-2-(4-chlorophenoxy)aniline. Their work demonstrated the potential of these polymers in applications such as dye-sensitized solar cells, showcasing the relevance of halogenated anilines in developing new materials for energy conversion technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Eigenschaften
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICNYOGHRMGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2749687.png)
![3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2749688.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2749691.png)
![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)
![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)

![2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2749699.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2749701.png)

![cyclohex-3-en-1-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2749705.png)

